N'-(2-cyanophenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide

Lipophilicity Drug-likeness ADME prediction

N'-(2-cyanophenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide (CAS 953230-00-7) is a synthetic oxalamide derivative (C20H22N4O3, MW 366.4 g/mol) that integrates a 2-cyanophenyl group and a furan-2-ylmethyl-substituted piperidine moiety linked by an ethanediamide bridge. Its structural architecture aligns directly with the well-established pharmacophore of small-molecule CD4 mimics that inhibit the gp120-CD4 interaction critical for HIV-1 cell entry.

Molecular Formula C20H22N4O3
Molecular Weight 366.4 g/mol
CAS No. 953230-00-7
Cat. No. B6499187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(2-cyanophenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide
CAS953230-00-7
Molecular FormulaC20H22N4O3
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C#N)CC3=CC=CO3
InChIInChI=1S/C20H22N4O3/c21-12-16-4-1-2-6-18(16)23-20(26)19(25)22-13-15-7-9-24(10-8-15)14-17-5-3-11-27-17/h1-6,11,15H,7-10,13-14H2,(H,22,25)(H,23,26)
InChIKeyREHYUAUGOUBETI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(2-cyanophenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide (CAS 953230-00-7) – Essential Reference Data for Scientific Procurement Decisions


N'-(2-cyanophenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide (CAS 953230-00-7) is a synthetic oxalamide derivative (C20H22N4O3, MW 366.4 g/mol) that integrates a 2-cyanophenyl group and a furan-2-ylmethyl-substituted piperidine moiety linked by an ethanediamide bridge [1]. Its structural architecture aligns directly with the well-established pharmacophore of small-molecule CD4 mimics that inhibit the gp120-CD4 interaction critical for HIV-1 cell entry [2]. The compound is commercially available for research use with a typical purity specification of 95% [1].

Why Generic Substitution Among Oxalamide-Based CD4 Mimics Carries Measurable Risk


Seemingly minor structural modifications within the oxalamide CD4 mimic series produce profound functional shifts – from full CD4 agonism to antagonism – and can alter anti-HIV-1 IC50 values by over 100-fold [1]. The furan-2-ylmethyl substituent in the target compound occupies a region known to govern receptor interactions in gp120 [1]. Blind substitution with a thiophene-, pyridine-, or benzyl-methyl analogue without equivalent quantitative binding characterisation introduces unacceptable uncertainty in biological outcome and procurement reliability.

Head-to-Head Quantitative Differentiation Evidence for N'-(2-cyanophenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide


Computed Lipophilicity (XLogP3-AA) Versus Prototype NBD-556 Series

The target compound exhibits a computed XLogP3-AA of 2.5, representing a 0.5–1.0 log-unit reduction relative to the prototypical NBD-556 series (e.g., NBD-556 and NBD-557), whose calculated octanol-water partition coefficients routinely exceed 3.0 [1][2]. Lower lipophilicity within this chemotype correlates with improved aqueous solubility and reduced non-specific protein binding, both of which are critical for reliable in vitro assay performance [2].

Lipophilicity Drug-likeness ADME prediction

Hydrogen-Bond Acceptor Capacity Differentiated from Halogenated Analogues

The compound provides 5 hydrogen-bond acceptor (HBA) sites, compared with 4 HBA sites for 4-chloro- and 4-bromo-phenyl analogues such as NBD-557 [1][2]. Structural biology of the gp120 Phe43 cavity demonstrates that an additional H-bond acceptor within the aromatic region can establish supplementary contacts with backbone amides, potentially altering binding kinetics [2][3].

Molecular recognition gp120-CD4 binding Pharmacophore mapping

Furan Electronic Character as a Differentiator from Thiophene and Pyridine Isosteres

The furan-2-ylmethyl group introduces a distinct electrostatic potential pattern compared to the isosteric thiophene-2-ylmethyl and pyridin-2-ylmethyl analogues [1]. Quantum mechanical calculations on model oxalamide fragments show that furan substitution decreases the dipole moment by approximately 0.3–0.5 Debye relative to pyridine and increases π-electron density on the ring compared to thiophene, altering the preferred orientation within the gp120 binding cavity [2].

Bioisosterism π-stacking Heterocyclic SAR

Commercial Availability and Purity Specification Versus Sparse-Analogue Procurement Risk

The target compound is listed by multiple independent suppliers with a documented purity specification of 95% (HPLC) [1]. By contrast, the direct thiophene analogue [N'-(2-cyanophenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide] and pyridine analogue are each available from at most a single vendor, with purity data inconsistently reported or absent .

Supply chain reliability Compound sourcing Purity specification

Defined Application Scenarios Where N'-(2-cyanophenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide Is the Preferable Procurement Choice


HIV-1 gp120-CD4 Interaction Inhibition Screening with Preference for Furan-Containing Chemotypes

The compound provides a structurally distinct furan-bearing oxalamide scaffold that complements existing halogenated NBD-series libraries [1]. Its lower predicted lipophilicity (XLogP3-AA 2.5) relative to NBD-556 (>3.0) recommends it for assays where non-specific aggregation is a known confounding factor [2].

Structure-Activity Relationship (SAR) Studies Aimed at Optimising Aqueous Solubility in Oxalamide Entry Inhibitors

Investigators seeking to explore the SAR around the aromatic ring without simultaneously increasing lipophilicity should prioritise this compound over halogenated analogues [1]. The 2-cyanophenyl moiety provides an additional hydrogen-bond acceptor (HBA count 5) while maintaining a moderate XLogP3-AA of 2.5, a combination not achievable with 4-Cl or 4-Br substitution [2][3].

Sourcing Reliable Reference Standards for Oxalamide Pharmacophore Profiling with Multi-Supplier Redundancy

For laboratories requiring assured batch-to-batch consistency and the security of dual-supplier sourcing, this compound's availability from multiple vendors with documented 95% purity offers a procurement advantage over the single-source thiophene and pyridine analogues [1].

Quote Request

Request a Quote for N'-(2-cyanophenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.